molecular formula C10H9ClN2O4S B1451100 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride CAS No. 841275-84-1

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

Cat. No. B1451100
M. Wt: 288.71 g/mol
InChI Key: LFTMAKYIKMUGJD-UHFFFAOYSA-N
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Patent
US07939671B2

Procedure details

Chlorosulfonic acid (3 mL) was heated to 65° C. and 1,4-dimethylquinoxaline-2,3(1H,4H)-dione (example 6-3b, 1 g, 5.5 mmol) was added in portions over 0.5 hour. The reaction mixture was stirred for 4 hours then cooled to ambient temperature and poured slowly onto ice. The resulting precipitate was filtered and washed with water to give 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride as a white solid. 1H NMR (400 MHz, DMSO-d6): δ, ppm: 3.50 (s, 6H), 7.25 (m, 2H), 7.38 (m, 4H).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][N:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([CH3:17])[C:9](=[O:18])[C:8]1=[O:19]>>[CH3:17][N:10]1[C:11]2[C:16](=[CH:15][C:14]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:13][CH:12]=2)[N:7]([CH3:6])[C:8](=[O:19])[C:9]1=[O:18]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(C(N(C2=CC=CC=C12)C)=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured slowly onto ice
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(C(N(C2=CC(=CC=C12)S(=O)(=O)Cl)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.